Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Overview
Description
Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide is a compound belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C₁₃H₂₁N₃O₅S, and it has a molecular weight of approximately 331.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide typically involves the reaction of ethyloxyethylamine with a benzenesulfonyl chloride derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides
Scientific Research Applications
Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving carbonic anhydrase inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can affect the production of bicarbonate and hydrogen ions, leading to changes in pH and fluid balance. This mechanism is particularly relevant in the treatment of conditions such as glaucoma and certain types of edema .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide, which lacks the ethyloxyethylamine and aminocarbonyl groups.
N-ethylbenzenesulfonamide: A similar compound with an ethyl group attached to the nitrogen atom of the sulfonamide group.
N-(2-hydroxyethyl)benzenesulfonamide: A compound with a hydroxyethyl group attached to the nitrogen atom of the sulfonamide group
Uniqueness
This compound is unique due to its specific structure, which includes both ethyloxyethylamine and aminocarbonyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable reagent in various scientific research applications .
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-sulfamoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5S/c14-5-7-20-9-10-21-8-6-16-13(17)11-1-3-12(4-2-11)22(15,18)19/h1-4H,5-10,14H2,(H,16,17)(H2,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYVKRXFQLYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOCCOCCN)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274356 | |
Record name | aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165618-72-4 | |
Record name | aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7AMK4J5SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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